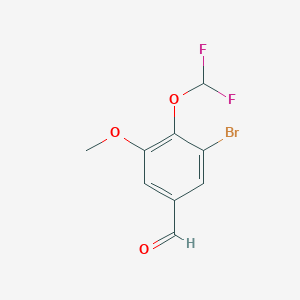

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde

Description

Propriétés

IUPAC Name |

3-bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLMNXFWBPADLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde typically involves the selective bromination of 4-(difluoromethoxy)-5-methoxybenzaldehyde. The key challenge is achieving regioselective bromination at the 3-position of the aromatic ring without affecting other substituents or the aldehyde group.

Bromination Step

- Reagents: Bromination is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

- Solvents: Dichloromethane (DCM) or acetonitrile are preferred solvents due to their ability to dissolve reactants and moderate reaction rates.

- Conditions: The reaction is conducted under controlled temperature to prevent over-bromination or side reactions. Typical temperature ranges are ambient to slightly cooled conditions.

- Selectivity: The presence of electron-donating groups (methoxy and difluoromethoxy) directs bromination to the 3-position.

Industrial-Scale Considerations

- Continuous flow reactors are employed to maintain consistent reaction parameters, improve selectivity, and enhance yield.

- Automated systems facilitate precise reagent addition and temperature control, improving scalability and reproducibility.

A closely related synthetic approach for brominated fluorobenzaldehydes, which can be adapted for the title compound, involves a green bromination method avoiding direct use of elemental bromine:

| Step | Procedure | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 4-(difluoromethoxy)-5-methoxybenzaldehyde in dichloromethane (solvent A) | Typically 140-180 mL per 1 mol substrate |

| 2 | Prepare aqueous solution of sodium bromide and add 35% hydrochloric acid (solution B) | Sodium bromide: 1.0-1.03 mol; HCl: 90-110 mL; water volume: 90-110 mL |

| 3 | Mix solutions A and B at 20-25 °C, apply ultrasonic irradiation, and add sodium hypochlorite dropwise over 1 hour | Sodium hypochlorite (8% aqueous): 1.01-1.04 mol; stirring maintained during addition |

| 4 | Continue ultrasonic treatment and stirring for 30 minutes post-addition; then stand for 15 minutes | Maintains reaction completion and product formation |

| 5 | Separate organic phase, wash to neutrality, dry, and remove solvent | Ensures removal of inorganic impurities and solvent |

| 6 | Purify crude product by bulk melting crystallization at 31 °C | Yields high purity (99.2-99.4%) and good yield (~90-92%) |

This method avoids hazardous bromine and chlorine gases, uses readily available reagents, and is environmentally friendly. It also achieves high selectivity and yield, making it suitable for both laboratory and industrial applications.

- Difluoromethoxylation: The introduction of the difluoromethoxy group on the benzaldehyde precursor can be achieved via O-difluoromethylation of phenols using reagents like bromo(difluoro)acetic acid under mild conditions. This step precedes bromination and is critical for obtaining the correct substitution pattern.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product structure.

- Safety and Environmental Aspects: The use of ultrasonic irradiation and sodium hypochlorite as an oxidant/bromine source reduces the need for toxic elemental bromine, aligning with green chemistry principles.

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Difluoromethoxylation | Bromo(difluoro)acetic acid, phenol precursor | Introduce difluoromethoxy group | Mild conditions, room temperature, 12 h |

| Bromination | NBS or NaBr + HCl + NaOCl in DCM/water, ultrasonic | Selective bromination at 3-position | Avoids elemental bromine; green and scalable |

| Purification | Crystallization at 31 °C | Obtain high purity product | Bulk melting crystallization preferred |

- The ultrasonic-assisted bromination method with sodium hypochlorite as the bromine source provides a safer and more environmentally benign alternative to traditional bromination with elemental bromine.

- The reaction parameters such as temperature (20-25 °C), reagent stoichiometry, and ultrasonic irradiation time critically influence the yield and purity.

- The aldehyde functionality remains intact during bromination, demonstrating the selectivity of the method.

- Industrial adaptation of continuous flow techniques can further improve reaction control and throughput.

The preparation of this compound is efficiently achieved through selective bromination of the corresponding difluoromethoxy-methoxybenzaldehyde precursor. The most advanced methods employ green chemistry principles by substituting hazardous bromine with in situ generated bromine from sodium bromide and sodium hypochlorite under ultrasonic conditions. This approach yields high purity and yield, is scalable, and environmentally friendly. The difluoromethoxylation step precedes bromination and is typically performed via O-difluoromethylation of phenols. These combined methodologies provide a robust and professional synthetic route suitable for research and industrial production.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products:

Oxidation: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of brominated and fluorinated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the bromine and difluoromethoxy groups can influence the reactivity and selectivity of the compound. The aldehyde group can participate in various nucleophilic addition and condensation reactions, making it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Positional Isomers of Bromo-Difluoromethoxy-Benzaldehydes

Several positional isomers of this compound are documented, differing in substituent placement:

Key Observations :

- Positional effects : The placement of bromine and difluoromethoxy groups significantly alters electronic and steric properties. For instance, the target compound’s 3-bromo-4-OCF₂H configuration may enhance electrophilicity at the aldehyde group compared to isomers with bromine at position 2 or 4 .

- Applications : While the target compound is primarily a synthetic intermediate, analogs like 5-Bromo-2,3-difluoro-4-methoxybenzaldehyde may exhibit improved stability for pharmaceutical applications .

Substitution of Difluoromethoxy with Benzyloxy Groups

Replacing the difluoromethoxy group with benzyloxy or halogenated benzyloxy moieties introduces distinct reactivity profiles:

Key Observations :

Functional Group Variations in Analytical Chemistry

Compounds with bromo and methoxy groups in analogous positions demonstrate utility in analytical methods:

Key Observations :

- Analytical utility : Bromo-methoxybenzaldehyde derivatives form stable metal complexes, enabling trace metal detection (e.g., thorium in monazite sand) .

- Pharmaceutical relevance : Difluoromethoxy groups in benzimidazole derivatives (e.g., pantoprazole precursors) highlight the importance of fluorine in drug stability and bioavailability .

Activité Biologique

3-Bromo-4-(difluoromethoxy)-5-methoxybenzaldehyde is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure characterized by a benzaldehyde core, which is substituted with a bromine atom, a difluoromethoxy group, and a methoxy group. The unique combination of these functional groups enhances its chemical reactivity and biological properties, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C₁₁H₈BrF₂O₃

- Molecular Weight : Approximately 376.4 g/mol

- Solubility : Soluble in methanol and other organic solvents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The difluoromethoxy group increases lipophilicity, enhancing membrane permeability and facilitating interaction with biological targets.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, potentially through the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer effects. It appears to inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell survival and apoptosis.

- Cardioprotective Effects : Although more research is needed, there are indications that similar compounds (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) demonstrate cardioprotective properties by reducing oxidative stress and inflammation following myocardial infarction . Such mechanisms may also be relevant for this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth through enzyme disruption | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cardioprotective | Reduces oxidative stress and inflammation |

Case Studies

Q & A

Q. Key Considerations :

- Protection of Aldehyde : Temporary protection (e.g., acetal formation) prevents unwanted aldehyde reactivity during difluoromethoxy installation .

- Side Reactions : Competing O-alkylation or over-halogenation can occur; monitor reaction progress via TLC or LC-MS.

Advanced Question: How does the difluoromethoxy group influence electrophilic aromatic substitution (EAS) reactivity compared to methoxy or trifluoromethoxy groups?

Answer:

The difluoromethoxy group (-OCF2H) exhibits electron-withdrawing effects due to the electronegativity of fluorine, altering EAS regioselectivity. Computational studies (DFT) reveal:

Q. Experimental Validation :

- Nitration of this compound yields meta-nitro derivatives, confirmed by -NMR and X-ray crystallography .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- and NMR :

- Aldehyde proton: δ 10.2–10.5 ppm (singlet).

- Difluoromethoxy CF2H: δ 6.2–6.5 ppm (triplet, = 55–60 Hz).

- NMR : Distinct signals for CF2H at δ -80 to -85 ppm.

- IR Spectroscopy : Aldehyde C=O stretch at 1700–1720 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 279.0 (C9H7BrF2O3).

Validation : Cross-reference with analogous compounds (e.g., 4-Bromo-2-(difluoromethoxy)benzaldehyde) to confirm peak assignments .

Advanced Question: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using the bromine substituent in this compound?

Answer:

The bromine atom at position 3 enables palladium-catalyzed cross-coupling. Optimization strategies include:

- Catalyst Selection : Pd(PPh3)4 or Pd(dppf)Cl2 for sterically hindered substrates.

- Base : Cs2CO3 or K3PO4 in toluene/ethanol (3:1) at 90°C.

- Additives : 1–2 mol% of tetrabutylammonium bromide (TBAB) enhances solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.